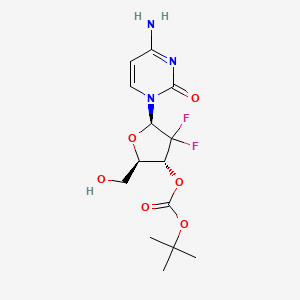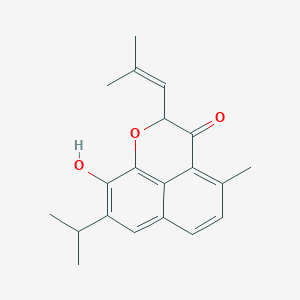
AC-Tyr-(nme)val-ala-(nme)asp-cho
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a highly selective, competitive, and irreversible inhibitor of caspase-1, an enzyme involved in the inflammatory process and apoptosis . This compound is particularly significant in biochemical research due to its specificity and effectiveness in inhibiting caspase-1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Tyr-(nme)val-ala-(nme)asp-cho involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.
Chain Elongation: Subsequent amino acids are added sequentially. Each addition involves
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all protecting groups are removed.
The specific reaction conditions, such as temperature, solvents, and reagents, are optimized to ensure high yield and purity of the peptide .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure consistency and quality. The use of automated peptide synthesizers allows for the efficient and reproducible production of large quantities of the peptide.
化学反应分析
Types of Reactions
AC-Tyr-(nme)val-ala-(nme)asp-cho can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially altering its activity or stability.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Substitution: Certain functional groups within the peptide can be substituted with others to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various organic reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.
科学研究应用
AC-Tyr-(nme)val-ala-(nme)asp-cho has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of apoptosis and inflammation due to its role as a caspase-1 inhibitor.
Medicine: Investigated for potential therapeutic applications in diseases involving excessive inflammation, such as autoimmune disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
The compound exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, such as interleukin-1β, thus reducing inflammation. The molecular targets include the active site cysteine residue of caspase-1, and the pathway involves the suppression of the inflammatory response .
相似化合物的比较
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor but with broader specificity.
Ac-YVAD-CHO: A selective caspase-1 inhibitor similar to AC-Tyr-(nme)val-ala-(nme)asp-cho but with different structural features.
Uniqueness
This compound is unique due to its high selectivity and irreversible inhibition of caspase-1. This specificity makes it a valuable tool in research focused on inflammation and apoptosis, providing more precise insights compared to broader-spectrum inhibitors .
属性
分子式 |
C25H36N4O8 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34) |
InChI 键 |
YWDYZNNKJIPYAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)







